tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Chemical Structure: This bicyclic compound (C₁₂H₂₂N₂O₂, MW 226.32) features a rigid 3-azabicyclo[3.2.1]octane core with a tert-butyl carboxylate ester and an amino group at positions 3 and 1, respectively. Its structure enables dual functionality: the amino group acts as a nucleophile in amide bond formation, while the tert-butyl ester provides steric protection for carboxylic acids or amines during peptide synthesis .
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(13,6-9)8-14/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNMMRQVQVREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780781-02-3 | |
| Record name | tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a valuable tool in scientific research.
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
- Biology Its unique structure makes it useful for studying biological processes and interactions. Macrocyclic compounds such as tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate often work by disrupting protein-protein interactions.
- Industry It is used in producing specialty chemicals and materials.
Chemical Reactions
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo several chemical reactions:
- Oxidation Oxidizing agents convert the amino group into a nitro group or other oxidized forms.
- Reduction Reducing agents convert the carboxylate group into an alcohol or other reduced forms.
- Substitution The amino group can undergo substitution reactions with various electrophiles, leading to new derivatives.
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has potential biological activities and applications, particularly in medicinal chemistry and biological research. As a macrocyclic compound, it typically works by disrupting protein-protein interactions, which play critical roles in various biological processes and can lead to changes in cellular signaling pathways and metabolic processes. The specific biochemical pathways influenced by this compound are not fully understood but are likely to affect pathways associated with protein interactions crucial for cellular function and communication. The molecular effects can vary widely based on the specific proteins involved.
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties Preliminary studies suggest potential antibacterial activity against various strains of bacteria, which could make it a candidate for further development in combating antibiotic resistance.
- Neuroprotective Effects Some studies have indicated that similar bicyclic compounds can have neuroprotective effects, possibly making this compound relevant in neurodegenerative disease research.
- Analgesic Activity There is growing interest in the analgesic properties of compounds within this structural class, which may provide insights into pain management therapies.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various azabicyclic compounds, tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was lower than conventional antibiotics, suggesting its potential as an alternative treatment option.
Azabicyclo[3.2.1]octane Derivatives as NAAA Inhibitors
Azabicyclo[3.2.1]octane derivatives have been identified as potent and selective inhibitors of N-acyl amino acid amidohydrolase (NAAA) . These compounds, particularly pyrazole azabicyclooctane sulfonamide derivatives, exhibit a non-covalent mechanism of action .
Mechanism of Action
The compound exerts its effects by binding to nicotinic acetylcholine receptors, which are involved in synaptic transmission in the central and peripheral nervous systems. This binding modulates the activity of these receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Key Comparative Insights:
Functional Group Reactivity: The amino group in the target compound facilitates nucleophilic reactions (e.g., amide coupling), whereas hydroxyl or oxo analogs are less reactive but offer hydrogen-bonding or ketone-specific chemistry . Carbamate-protected analogs (e.g., CAS 132234-69-6) provide stability under basic conditions but require deprotection for further functionalization .
Steric and Electronic Effects: Positional isomers (e.g., amino at position 1 vs. 8) alter steric accessibility, impacting substrate binding in catalytic or PPI-targeting applications .
Applications :
Biological Activity
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS No. 1780781-02-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.31 g/mol . The compound features a tert-butyl group, an amino group, and a carboxylate group, which contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with specific protein targets:
- Protein-Protein Interactions : As a macrocyclic compound, it is believed to disrupt protein-protein interactions, which can alter various signaling pathways critical for cellular functions.
- Biochemical Pathways : The compound may influence pathways related to neurotransmission and inflammation due to its structural similarity to bioactive alkaloids such as nicotine and morphine .
Antimicrobial Activity
Research indicates that derivatives of azabicyclo[3.2.1]octane structures exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the azabicyclo structure can enhance antibacterial efficacy against resistant strains .
| Compound | Activity | Target |
|---|---|---|
| This compound | Moderate | Bacterial cell wall synthesis |
| Related azabicyclo derivatives | High | Various resistant bacterial strains |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of azabicyclo derivatives on several cancer cell lines, including glioblastoma and hepatocellular carcinoma. The results suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways .
Case Studies
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : A related azabicyclo compound was identified as a potent NAAA inhibitor, demonstrating anti-inflammatory effects by preserving endogenous palmitoylethanolamide levels in inflammatory conditions .
- Structure-Activity Relationship (SAR) Studies : Research has focused on modifying the azabicyclo core to enhance biological activity. For example, specific substitutions at the nitrogen atom have been shown to significantly increase potency against certain targets while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
